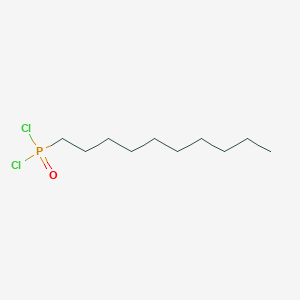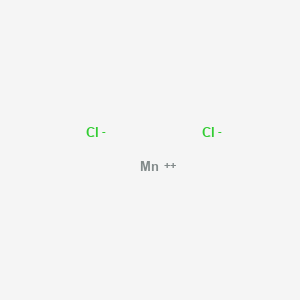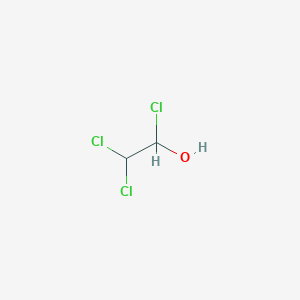
Decylphosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylphosphonic dichloride is a chemical compound that is widely used in scientific research due to its unique properties. It is a phosphonic acid derivative that is commonly used as a coupling agent in the synthesis of peptides and other biomolecules. This compound has a wide range of applications in various fields, including biochemistry, molecular biology, and pharmaceuticals.
Mechanism Of Action
The mechanism of action of decylphosphonic dichloride involves the formation of a covalent bond between the compound and the target molecule. This reaction results in the coupling of the two molecules, which can then be used for various applications. The reaction is typically carried out in the presence of a base, which helps to activate the carboxylic acid group of the target molecule.
Biochemical And Physiological Effects
Decylphosphonic dichloride has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, like any chemical compound, it should be handled with care and appropriate safety precautions should be taken. This compound has no known physiological effects on humans or animals.
Advantages And Limitations For Lab Experiments
The advantages of using decylphosphonic dichloride in lab experiments include its high reactivity, low toxicity, and ease of use. It is also relatively inexpensive and readily available. However, one limitation of this compound is that it can be difficult to handle due to its high reactivity. It should be stored in a cool, dry place and handled with care to avoid any accidents.
Future Directions
There are several future directions for the use of decylphosphonic dichloride in scientific research. One area of interest is the development of new coupling agents that are more efficient and easier to handle. Another direction is the use of this compound in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, decylphosphonic dichloride could be used in the preparation of new materials with unique properties, such as self-healing polymers and hydrogels. Overall, the potential applications of this compound are vast and exciting, and further research is needed to fully explore its capabilities.
Synthesis Methods
The synthesis of decylphosphonic dichloride involves the reaction of decanol with phosphorus pentachloride in the presence of a catalyst. This reaction results in the formation of decylphosphonic dichloride, which is then purified using various techniques such as column chromatography and recrystallization. The yield of this reaction can be improved by optimizing the reaction conditions, including the temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
Decylphosphonic dichloride is widely used in scientific research as a coupling agent in the synthesis of peptides and other biomolecules. It is also used as a crosslinking agent in the preparation of hydrogels and other materials. This compound has been shown to be effective in the conjugation of proteins and other biomolecules, making it an important tool in the development of new drugs and therapies.
properties
CAS RN |
14576-66-0 |
|---|---|
Product Name |
Decylphosphonic dichloride |
Molecular Formula |
C10H21Cl2OP |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1-dichlorophosphoryldecane |
InChI |
InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
InChI Key |
QYPNCWBVMQHUPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Canonical SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















